Methyl 3-Ethylisoxazole-4-carboxylate CAS number and chemical identity
Methyl 3-Ethylisoxazole-4-carboxylate CAS number and chemical identity
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and synthetic accessibility. This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, serves as a crucial pharmacophore in a multitude of clinically approved drugs, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, antimicrobial, and anticancer properties. Within this esteemed class of compounds, Methyl 3-Ethylisoxazole-4-carboxylate emerges as a molecule of significant interest. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive agents. This technical guide provides a comprehensive overview of Methyl 3-Ethylisoxazole-4-carboxylate, from its fundamental chemical identity to its synthesis, characterization, and potential applications in the ever-evolving landscape of drug discovery.
Section 1: Core Chemical Identity
Methyl 3-Ethylisoxazole-4-carboxylate is a substituted isoxazole derivative characterized by an ethyl group at the 3-position and a methyl carboxylate group at the 4-position of the isoxazole ring.
Chemical Structure and Identifiers
The unique arrangement of substituents on the isoxazole ring dictates the molecule's reactivity and its potential interactions with biological targets.
| Identifier | Value |
| Chemical Name | Methyl 3-ethylisoxazole-4-carboxylate |
| CAS Number | 1402812-89-8 |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Canonical SMILES | CCC1=NOC(=C1C(=O)OC)C |
| InChI | InChI=1S/C7H9NO3/c1-3-6-8-11-5(6)7(9)10-2/h4H,3H2,1-2H3 |
| InChIKey | Not readily available |
Physicochemical Properties
While specific experimental data for Methyl 3-Ethylisoxazole-4-carboxylate is not extensively documented, properties can be inferred from closely related analogs such as ethyl 3-methylisoxazole-4-carboxylate and ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.[1][2]
| Property | Value (Predicted/Analogous Data) |
| Appearance | Expected to be a clear, colorless to yellow or orange liquid or a low-melting solid.[1] |
| Boiling Point | Analogous compounds exhibit boiling points in the range of 71-72 °C at 0.5 mmHg.[2] |
| Melting Point | Not available. |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
| Refractive Index | A related compound, ethyl 3-methylisoxazole-4-carboxylate, has a refractive index of 1.4570-1.4620 at 20°C.[1] |
Section 2: Synthesis and Characterization
The synthesis of 3-substituted isoxazole-4-carboxylates is a well-established area of heterocyclic chemistry. The primary route involves the cyclization of a β-ketoester derivative with hydroxylamine.
General Synthesis Pathway
The construction of the 3-ethylisoxazole-4-carboxylate core typically proceeds through a condensation reaction. A key precursor is a β-ketoester bearing the desired ethyl substituent at the appropriate position. This intermediate is then reacted with hydroxylamine or one of its salts to form the isoxazole ring. The final step involves the esterification of the carboxylic acid to the methyl ester, if not already incorporated in the starting materials. A general representation of this synthetic logic is depicted below.
Exemplary Experimental Protocol (Analogous Synthesis)
Step 1: Synthesis of 3-Ethylisoxazole-4-carboxylic Acid
-
Prepare an appropriate oxime precursor.
-
Treat the oxime with ethyl acetoacetate in the presence of a dehydrating agent like anhydrous zinc chloride.
-
The resulting ethyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, followed by acidification to yield 3-ethylisoxazole-4-carboxylic acid.
Step 2: Esterification to Methyl 3-Ethylisoxazole-4-carboxylate
-
Dissolve the 3-ethylisoxazole-4-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the excess acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or distillation to obtain pure Methyl 3-Ethylisoxazole-4-carboxylate.
Analytical Characterization
The structural elucidation and purity assessment of Methyl 3-Ethylisoxazole-4-carboxylate would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl ester group (a singlet), and the proton on the isoxazole ring (a singlet). The chemical shifts of these protons provide valuable information about their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethyl group, the methyl ester, and the isoxazole ring, confirming the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and the C=N and C=C stretching vibrations of the isoxazole ring.[4]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can offer further structural information. The molecular ion peak [M]⁺ would be expected at m/z 155.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[5] The specific substitution pattern of Methyl 3-Ethylisoxazole-4-carboxylate makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Building Block
Methyl 3-Ethylisoxazole-4-carboxylate serves as a valuable starting material for the synthesis of a variety of derivatives. The ester functionality can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. These transformations allow for the introduction of diverse pharmacophores and the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas
Derivatives of 3-substituted isoxazoles have been investigated for a variety of therapeutic applications, including:
-
Anti-inflammatory Activity: Isoxazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.[6]
-
Anticancer Activity: The isoxazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.[7]
-
Antimicrobial Activity: Isoxazole-containing compounds have shown promise as antibacterial and antifungal agents.[8]
-
Neurological Disorders: The isoxazole moiety is present in drugs targeting the central nervous system, and its derivatives are being investigated for conditions such as epilepsy and neurodegenerative diseases.[9]
The specific contribution of the 3-ethyl and 4-methylcarboxylate substitution pattern to the biological activity of its derivatives is an area of active research, offering opportunities for the development of novel therapeutic agents with improved potency and selectivity.
Section 4: Safety and Handling
As a laboratory chemical, Methyl 3-Ethylisoxazole-4-carboxylate should be handled with appropriate care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for related isoxazole esters should be followed.[10]
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for chemical waste.
Section 5: Conclusion and Future Perspectives
Methyl 3-Ethylisoxazole-4-carboxylate represents a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The isoxazole core, a proven pharmacophore, imparts a high potential for biological activity to its derivatives. Future research efforts will likely focus on the synthesis and biological evaluation of novel compounds derived from this scaffold, with the aim of identifying new lead compounds for the treatment of a range of diseases. The continued exploration of the chemical space around the 3-ethylisoxazole-4-carboxylate core promises to yield exciting discoveries in the ongoing quest for new and improved therapeutics.
References
-
Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link]
-
Spectral Assignments and Reference Data. CONICET. Available at: [Link]
-
Safety data sheet. Caesar & Loretz GmbH. Available at: [Link]
-
ETHYL 3-METHYLISOXAZOLE-4-CARBOXYLATE. Gsrs. Available at: [Link]
-
Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. Available at: [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. Available at: [Link]
-
Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. Available at: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]
-
Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Available at: [Link]
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
-
Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]
-
General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy. Available at: [Link]
-
(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. Available at: [Link]
-
(PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ResearchGate. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. Available at: [Link]
-
FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
-
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]
-
The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online. Available at: [Link]
Sources
- 1. Ethyl 3-methylisoxazole-4-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. ijcrt.org [ijcrt.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ie [fishersci.ie]
